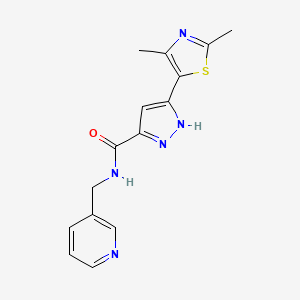

3-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-9-14(22-10(2)18-9)12-6-13(20-19-12)15(21)17-8-11-4-3-5-16-7-11/h3-7H,8H2,1-2H3,(H,17,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLNVTHZRJUAHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole and pyrazole cores[_{{{CITATION{{{2{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchembiomedcentralcom/articles/101186/s13065-019-0559-x){{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The use of automated synthesis platforms and high-throughput screening methods can also streamline the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 288.4 g/mol. Its unique structure features a pyrazole core substituted with thiazole and pyridine moieties, contributing to its biological activity.

Anticancer Applications

Numerous studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The following table summarizes key findings regarding its anticancer activity:

Case Study: Anticancer Activity

A recent study by Zheng et al. evaluated various pyrazole derivatives and found that compounds similar to 3-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide exhibited significant potential in inhibiting kinases associated with cancer cell proliferation. The study demonstrated that certain derivatives had IC50 values as low as 0.19 µM against specific cancer cell lines, indicating strong potency.

Anti-inflammatory Applications

In addition to anticancer properties, this compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Case Study: Anti-inflammatory Effects

Research indicates that compounds with similar structures to This compound have demonstrated significant anti-inflammatory effects by inhibiting COX enzymes. The study reported an IC50 of 37 nM for COX-2 inhibition, suggesting that this compound could serve as a lead structure for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed.

Comparison with Similar Compounds

Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.

Pyrazole derivatives: Compounds containing the pyrazole ring are known for their anti-inflammatory and analgesic properties.

Pyridine derivatives: These compounds are often used in pharmaceuticals due to their diverse biological activities.

Biological Activity

The compound 3-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide represents a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound features a pyrazole core substituted with a thiazole and a pyridine moiety, contributing to its unique biological profile. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyrazole structure can enhance cytotoxic effects against various cancer cell lines. One study demonstrated that certain pyrazole derivatives inhibited cell proliferation in MCF7 breast cancer cells with an IC50 value of approximately 39.70 µM .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been evaluated through various assays. In vitro studies reported that certain derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

The antimicrobial efficacy of related pyrazole compounds has been documented against a range of bacterial strains, including E. coli and S. aureus. A derivative showed notable activity against these pathogens, suggesting that the presence of specific substituents on the pyrazole ring enhances its antimicrobial potential .

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in disease processes. For example, some pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Modulation of Signaling Pathways

Pyrazole compounds can modulate various signaling pathways. The inhibition of mitogen-activated protein kinases (MAPKs) has been observed, indicating potential applications in conditions characterized by aberrant signaling pathways, such as cancer and inflammatory diseases .

Study on Anticancer Activity

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activities against different cell lines. The most active compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics, highlighting the potential for developing new cancer therapies based on this scaffold .

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of thiazole-pyrazole hybrids. These compounds were tested in vivo using carrageenan-induced edema models in rats, where they demonstrated significant reduction in swelling compared to control groups .

Data Summary

Q & A

Basic: What are the recommended synthetic routes for 3-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions:

Pyrazole ring formation : React hydrazine derivatives with 1,3-diketones under acidic/basic conditions (e.g., acetic acid or KOH) to form the pyrazole core .

Thiazole substitution : Introduce the 2,4-dimethylthiazole group via nucleophilic substitution or cyclization using α-haloketones and thioamides .

Amide coupling : Attach the pyridin-3-ylmethyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the pyrazole carboxylic acid intermediate .

Characterization :

- Monitor reactions using TLC (Rf comparisons) and confirm purity via HPLC.

- Structural elucidation employs -/-NMR (e.g., pyrazole C=O at ~165 ppm, thiazole CH3 at ~2.5 ppm) and HRMS for molecular ion validation .

Basic: How can researchers validate the structural integrity of this compound against known derivatives?

Answer:

- X-ray crystallography : Resolve bond lengths/angles (e.g., pyrazole-thiazole linkage ~1.38 Å) to confirm regiochemistry .

- Comparative spectroscopy : Cross-reference NMR/IR data with structurally similar compounds (e.g., pyridinylmethyl shifts at δ 8.2–8.6 ppm in -NMR) .

- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict spectroscopic profiles and compare with experimental data .

Advanced: How to design experiments to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

Answer:

- Dose-response profiling : Test the compound across a wide concentration range (nM–µM) in multiple assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) to identify context-specific effects .

- Target specificity studies : Use kinase profiling panels or proteomic approaches (e.g., SILAC) to map off-target interactions that may explain divergent results .

- Structural analogs : Synthesize derivatives (e.g., replacing thiazole with oxadiazole) to isolate pharmacophore contributions to each activity .

Advanced: What computational strategies are optimal for predicting the compound’s mechanism of action?

Answer:

- Molecular docking : Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina; prioritize kinases or tubulin due to thiazole/pyrazole motifs .

- MD simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å) with suspected targets like EGFR or COX-2 .

- QSAR modeling : Train models on analogs with known IC50 values to predict bioactivity and guide SAR studies .

Basic: What analytical methods are critical for assessing compound purity and stability?

Answer:

- HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to detect impurities (<98% purity invalidates most studies) .

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) to identify degradation products via LC-MS .

- Karl Fischer titration : Quantify hygroscopicity, as moisture uptake can alter crystallinity and solubility .

Advanced: How to optimize experimental protocols for in vivo efficacy studies?

Answer:

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility (logP ~2.5 predicted) .

- Dosing regimen : Conduct PK/PD studies in rodents to determine t1/2 (likely 4–6 hr) and optimal administration routes (e.g., oral vs. IP) .

- Biomarker analysis : Monitor inflammatory cytokines (IL-6, TNF-α) or apoptosis markers (caspase-3) in serum/tissue to correlate efficacy with mechanism .

Advanced: How to address discrepancies between in silico predictions and experimental bioactivity data?

Answer:

- Reassess docking parameters : Adjust protonation states (e.g., pyridine N vs. amide H) and solvation models (implicit vs. explicit) .

- Crystallographic validation : Co-crystallize the compound with predicted targets (e.g., crystallography-grade protein) to confirm binding poses .

- Meta-analysis : Compare results across multiple computational tools (e.g., Glide, MOE) to identify consensus targets .

Basic: What are the key considerations for designing structure-activity relationship (SAR) studies?

Answer:

- Core modifications : Synthesize analogs with substituent variations (e.g., methyl → ethyl on thiazole) to assess steric/electronic effects .

- Bioisosteric replacement : Swap pyridine with quinoline or thiazole with triazole to evaluate scaffold flexibility .

- Activity cliffs : Identify abrupt potency changes (e.g., >10-fold IC50 shift) to pinpoint critical functional groups .

Advanced: How to mitigate synthetic challenges in scaling up this compound?

Answer:

- Flow chemistry : Optimize exothermic steps (e.g., cyclization) in continuous reactors for improved heat dissipation .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Green chemistry : Replace toxic solvents (DMF → Cyrene) in amide coupling to align with sustainability goals .

Advanced: What strategies validate the compound’s target engagement in cellular models?

Answer:

- CETSA (Cellular Thermal Shift Assay) : Heat shock lysates to detect target stabilization via Western blot .

- Click chemistry : Incorporate alkyne tags for pull-down assays and identify bound proteins via LC-MS/MS .

- Knockout models : Use CRISPR/Cas9 to delete suspected targets and confirm loss of compound activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.